molecular formula C9H5MnO4- B12765409 Cymantrenecarboxaldehyde CAS No. 12152-61-3

Cymantrenecarboxaldehyde

Cat. No.: B12765409
CAS No.: 12152-61-3
M. Wt: 232.07 g/mol
InChI Key: PRRNEYDSQUODBU-UHFFFAOYSA-M
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Description

Cymantrenecarboxaldehyde is an organometallic compound that features a cyclopentadienyl ring bonded to a manganese tricarbonyl moiety, with an aldehyde functional group attached to the cyclopentadienyl ring. This compound is a derivative of cymantrene, known for its unique properties and versatile reactivity, making it a valuable subject of study in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cymantrenecarboxaldehyde can be synthesized through the reaction of cymantrene with formylating agents. One common method involves the reaction of cymantrene with pyrrol in acetic acid, resulting in the formation of this compound . Another approach is the formylation of cymantrene using Vilsmeier-Haack reaction conditions, where a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organometallic synthesis and formylation reactions can be applied on a larger scale. The choice of reagents, reaction conditions, and purification techniques would be optimized for industrial applications to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cymantrenecarboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cymantrenecarboxaldehyde involves its interaction with molecular targets through its aldehyde and organometallic moieties. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the organometallic moiety can participate in coordination and redox reactions. These interactions can modulate various cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Cymantrenecarboxaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its combination of an aldehyde functional group with the organometallic cymantrene structure, providing a versatile platform for further functionalization and applications in various fields.

Properties

CAS No.

12152-61-3

Molecular Formula

C9H5MnO4-

Molecular Weight

232.07 g/mol

IUPAC Name

carbon monoxide;cyclopenta-2,4-dien-1-ylidenemethanolate;manganese

InChI

InChI=1S/C6H6O.3CO.Mn/c7-5-6-3-1-2-4-6;3*1-2;/h1-5,7H;;;;/p-1

InChI Key

PRRNEYDSQUODBU-UHFFFAOYSA-M

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C[O-])C=C1.[Mn]

Origin of Product

United States

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